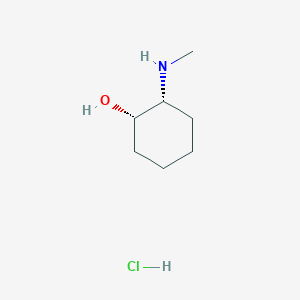

cis-2-Methylamino-cyclohexanol hydrochloride

Description

cis-2-Methylamino-cyclohexanol hydrochloride (IUPAC name: (1S,2S)-2-(Aminomethyl)-1-methylcyclohexanol hydrochloride) is a chiral cyclohexanol derivative with a methyl group at the 1-position and an aminomethyl substituent at the 2-position in the cis configuration. Its molecular formula is C₇H₁₆ClNO, and the molecular weight is approximately 165.66 g/mol (estimated based on structural analogs) . This compound is critical in asymmetric synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and advanced materials. Its stereochemical rigidity and functional groups make it a versatile building block in catalysis and organic synthesis .

Properties

IUPAC Name |

(1S,2R)-2-(methylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCHSSMOBVREJM-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-2-Methylamino-cyclohexanol hydrochloride involves several steps. One common synthetic route includes the reduction of the corresponding ketone followed by amination. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like methylamine . Industrial production methods often scale up these reactions, optimizing for yield and purity.

Chemical Reactions Analysis

cis-2-Methylamino-cyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced further to form different alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

Medicinal Chemistry

Cis-2-Methylamino-cyclohexanol hydrochloride is being investigated for its potential as a drug candidate targeting neurological disorders. Its interaction with neurotransmitter receptors may influence synaptic transmission and offer therapeutic benefits.

- Case Study : Research has shown that derivatives of this compound can act as selective antagonists on TRPA1 receptors, which are crucial in pain pathways. Preclinical studies indicated that modifications to this compound could enhance its efficacy in pain management therapies .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. It participates in various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description | Reagents/Conditions |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate or chromium trioxide |

| Reduction | Forms different alcohols or amines | Lithium aluminum hydride |

| Substitution | Amino group participates in forming derivatives | Acidic or basic conditions |

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its role as an inhibitor or activator of specific enzymes can elucidate various biochemical pathways.

- Example Application : Studies have demonstrated its effect on enzyme kinetics, providing insights into metabolic processes relevant to disease states .

Industrial Applications

Beyond research, this compound finds applications in the development of new materials and chemical processes. Its unique properties may facilitate advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of cis-2-Methylamino-cyclohexanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context of the research .

Comparison with Similar Compounds

Stereoisomers: cis vs. trans Cyclohexanol Derivatives

The stereochemistry of aminocyclohexanol derivatives significantly impacts their physical properties and applications. For example:

| Compound Name | CAS RN | Melting Point (°C) | Price (1g) | Key Applications |

|---|---|---|---|---|

| cis-2-Aminocyclohexanol hydrochloride | 6936-47-6 | 186–190 | ¥85,600 | Chiral resolution, catalysis |

| trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 | 172–175 | N/A | Intermediate in organic synthesis |

| (1S,2S)-2-Aminocyclohexanol hydrochloride | 13374-30-6 | N/A | ¥11,400 | Research reagents |

The cis isomer exhibits a higher melting point, likely due to enhanced crystal lattice stability from its stereochemistry. The price disparity between stereoisomers (e.g., ¥85,600 vs. ¥11,400) reflects differences in synthetic complexity and demand .

Substituent Variations: Methylamino vs. Aminomethyl Groups

cis-2-Aminomethyl-cyclohexanol hydrochloride (CAS 202921-94-6) differs from the target compound by replacing the methylamino group with an aminomethyl substituent. This minor structural change alters its reactivity:

- Aminomethyl derivatives are more nucleophilic, favoring reactions with electrophiles like carbonyl compounds.

- Methylamino derivatives exhibit enhanced solubility in polar solvents due to the tertiary amine group .

Cyclopentanol Analogs

Cyclopentanol derivatives, such as (cis-2-amino-2-methyl-cyclopentyl)-methanol hydrochloride (Mol. Weight: 165.66 g/mol), demonstrate how ring size influences properties:

- Cyclohexanol derivatives (6-membered ring) offer greater conformational flexibility, useful in catalysis.

- Cyclopentanol derivatives (5-membered ring) have higher ring strain, which can enhance reactivity in specific stereoselective reactions .

Complex Derivatives: Dimethylamino and Aryl Substituents

The compound RR,SS-2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride (Mol. Weight: 299.84 g/mol) illustrates the impact of bulky substituents:

- The 3-methoxyphenyl group introduces aromaticity, enabling π-π interactions in drug-receptor binding.

- The dimethylamino group enhances lipophilicity, improving blood-brain barrier penetration compared to simpler analogs .

Key Research Findings

- Catalytic Applications: cis-2-Methylamino-cyclohexanol hydrochloride is preferred over trans isomers in asymmetric hydrogenation due to its optimal stereoelectronic profile .

- Thermal Stability : The cis configuration confers higher thermal stability (e.g., melting points >180°C) compared to trans isomers .

- Synthetic Scalability: Kilogram-scale production of cis-2-Aminocyclohexanol hydrochloride has been achieved, underscoring its industrial relevance .

Biological Activity

Cis-2-Methylamino-cyclohexanol hydrochloride is a chemical compound with a unique structure characterized by a cyclohexyl ring substituted with a methylamino group and a hydroxymethyl group. Its molecular formula is C7H15ClN2O, with a molecular weight of approximately 157.25 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.

The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include the following key steps:

- Formation of the cyclohexanol backbone : Starting from cyclohexanone, the introduction of the amino and hydroxymethyl groups.

- Hydrochloride salt formation : The final step often involves reacting the base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

Pharmacodynamics

This compound has been investigated for its potential interactions with neurotransmitter systems, particularly focusing on:

- Binding Affinity : Preliminary studies suggest that it may interact with various neurotransmitter receptors or transporters, influencing neurotransmitter levels in synaptic clefts. This could lead to potential therapeutic effects in treating mood disorders or other neurological conditions.

- Neuroprotective Effects : Some studies indicate that compounds structurally related to this compound exhibit neuroprotective properties, potentially reducing neuronal damage in various models of neurodegeneration.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Methylamino)cyclohexanol | Contains an amino group on cyclohexanol | Potentially different receptor binding profile |

| 2-Amino-1-cyclohexanol | Simple amino alcohol structure | Less steric hindrance compared to cis-2-Methylamino-cyclohexanol |

| 3-Methyl-1-cyclohexanol | Methyl substitution at a different position | Altered physical properties affecting solubility |

This compound stands out due to its specific combination of functional groups and stereochemistry, which may confer unique biological activities not present in other similar compounds.

Future Research Directions

Further research is essential to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal models to assess its pharmacological effects and therapeutic potential.

- Mechanistic Studies : Exploring the precise mechanisms through which this compound interacts with neurotransmitter systems.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cis-2-Methylamino-cyclohexanol hydrochloride, and how can its stereochemical purity be validated?

- Methodological Answer : Synthesis typically involves cyclohexanol derivatives with stereoselective amination. To ensure purity, use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) and compare retention times to validated standards. Nuclear Magnetic Resonance (NMR) analysis, particularly - and -NMR, can confirm stereochemistry by comparing coupling constants and splitting patterns to literature data for cis isomers of related aminocyclohexanol hydrochlorides . Melting point determination (e.g., mp 186–190°C for cis-2-Aminocyclohexanol hydrochloride) can provide preliminary validation, though this should be cross-referenced with spectral data due to potential overlaps with trans isomers .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

- Methodological Answer : Contradictions in properties like melting points (e.g., mp 172–175°C for trans isomers vs. 186–190°C for cis isomers) may arise from impurities or misidentification of stereoisomers . Resolve discrepancies by:

Repurifying the compound via recrystallization in polar solvents (e.g., ethanol/water mixtures).

Validating purity using mass spectrometry (MS) and elemental analysis.

Cross-referencing with peer-reviewed literature or authoritative databases (e.g., NIST Chemistry WebBook) to confirm expected ranges .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Stability studies for analogous compounds (e.g., cis-2-Aminocyclohexanol hydrochloride) suggest hydrolysis risks in humid conditions, necessitating desiccants like silica gel . Monitor degradation via periodic HPLC analysis for byproducts (e.g., free amine or cyclohexanol derivatives).

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cis configuration enhances intramolecular hydrogen bonding between the hydroxyl and methylamino groups, reducing nucleophilicity compared to trans isomers. To study this:

Perform kinetic assays using a model electrophile (e.g., benzyl bromide) in aprotic solvents (e.g., DMF).

Monitor reaction progress via -NMR or LC-MS to compare rates between isomers.

Computational modeling (e.g., DFT) can predict steric and electronic effects .

Q. What advanced analytical techniques are critical for resolving spectral overlaps in mixtures of cis and trans isomers?

- Methodological Answer : Use a combination of:

Chiral GC-MS : To separate and quantify isomers based on volatility and fragmentation patterns.

2D NMR (e.g., NOESY) : Detect spatial proximity of hydroxyl and methylamino protons in the cis isomer.

Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and simulated spectra .

Q. How can researchers design experiments to assess the compound’s potential as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

Screen ligand efficacy in asymmetric hydrogenation using prochiral substrates (e.g., α-ketoesters).

Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee).

Characterize metal-ligand complexes via X-ray crystallography or EXAFS to confirm coordination geometry .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., receptor binding vs. cytotoxicity) be interpreted for this compound?

- Methodological Answer :

Validate assay conditions: Ensure receptor-binding studies use purified isoforms (e.g., GPCRs) and exclude cytotoxic concentrations (determined via MTT assays).

Cross-reference with structurally similar compounds (e.g., cis-2-Aminocyclohexanol derivatives) to identify structure-activity trends .

Use molecular docking simulations to differentiate binding modes that may explain contradictory results .

Safety and Handling

Q. What are the critical safety protocols for handling cis-2-Methylamino-cyclohexanol hydrochloride in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.